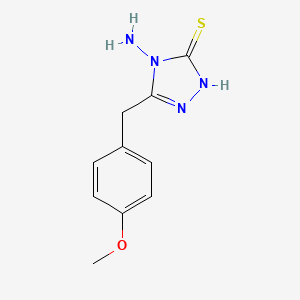

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Description

The exact mass of the compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-amino-3-[(4-methoxyphenyl)methyl]-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-15-8-4-2-7(3-5-8)6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPGVZQCLIGREBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC2=NNC(=S)N2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90356402 | |

| Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93073-14-4 | |

| Record name | 4-Amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90356402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Profile: 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

[1][2]

Executive Summary

The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol represents a specialized class of N-bridged heterocycles.[1][2] Characterized by a 1,2,4-triazole core substituted with an amino group at position 4, a thiol/thione group at position 3, and a lipophilic 4-methoxybenzyl tail at position 5, this molecule serves as a "privileged structure" in drug discovery.[1][2] Its dual nucleophilic sites (amino

Chemical Identity & Structural Architecture[2][3]

Nomenclature and Identification[1]

-

IUPAC Name: 4-amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione (preferred tautomer in solid state).[1][2]

-

Molecular Formula:

[1][2] -

Core Scaffold: 1,2,4-Triazole ring.[1][2][3][4][5][6][7][8][9][10]

Tautomeric Equilibrium (Thione-Thiol)

A defining feature of this molecule is the prototropic tautomerism between the thione (NH-C=S) and thiol (N=C-SH) forms.[1][2]

-

Solid State: X-ray crystallographic studies of analogous structures (e.g., 4-hydroxybenzyl derivatives) confirm that the thione form predominates, stabilized by intermolecular

hydrogen bonding networks.[1][2] -

Solution Phase: The equilibrium shifts based on solvent polarity.[2] In polar aprotic solvents (DMSO, DMF), the thione form remains dominant, while alkaline conditions favor the thiolate anion (

), facilitating S-alkylation reactions.[1][2]

Figure 1: Thione-thiol tautomeric equilibrium.[1][2] The thione form is thermodynamically favored in the neutral ground state.[1]

Synthetic Pathway: Cyclization Protocol

The synthesis follows a robust three-step sequence starting from 4-methoxyphenylacetic acid.[2] This pathway ensures high yield and purity by utilizing a potassium dithiocarbazate intermediate.[2]

Step-by-Step Methodology

| Step | Reaction Phase | Reagents & Conditions | Mechanistic Insight |

| 1 | Hydrazide Formation | 4-Methoxyphenylacetic acid ester + | Nucleophilic acyl substitution converts the ester to 4-methoxyphenylacetic acid hydrazide . |

| 2 | Salt Formation | Hydrazide + | Formation of potassium dithiocarbazate salt.[1][6] The |

| 3 | Cyclization | Dithiocarbazate salt + | Nucleophilic attack by hydrazine on the thiocarbonyl carbon, followed by cyclization and elimination of |

Synthesis Workflow Diagram

Figure 2: Synthetic route via potassium dithiocarbazate cyclization.[1][2]

Spectroscopic Characterization

Verification of the structure relies on distinguishing the triazole core signals from the 4-methoxybenzyl substituent.[2]

Nuclear Magnetic Resonance (NMR)

Data is typically acquired in

-

NMR (300/400 MHz,

-

13.00 – 13.80 (s, 1H):

proton (often broad).[1][2] Its presence confirms the thiol/thione functionality.[2] -

6.80 – 7.20 (m, 4H): Aromatic protons of the 4-methoxyphenyl group (typically an AA'BB' system).[1][2]

-

5.60 – 5.80 (s, 2H):

protons attached to the triazole ring.[1][2] Critical diagnostic peak. -

3.90 – 4.10 (s, 2H): Benzyl

linking the phenyl ring to the triazole C-5.[1][2] -

3.70 – 3.75 (s, 3H): Methoxy

protons.[1][2]

-

-

NMR (

Infrared Spectroscopy (FT-IR)

Physicochemical Properties & Stability[1][2][9]

| Property | Description | Relevance |

| Solubility | Soluble in DMSO, DMF, Pyridine.[1][2] Sparingly soluble in Ethanol.[2] Insoluble in Water/Ether.[2] | Dictates solvent choice for biological assays (DMSO stock solutions required). |

| Melting Point | 190°C – 210°C (Dependent on purity/solvate formation).[1][2] | High thermal stability suitable for reflux reactions.[2] |

| Acidity (pKa) | Thiol proton pKa | Acidic enough to form salts with bases (e.g., NaOEt) for S-alkylation.[1][2] |

| Reactivity | Nucleophilic | Prone to Schiff base formation (at |

Biological Potential & Pharmacophore Analysis[1][2][5][6][14]

The 4-amino-1,2,4-triazole-3-thiol moiety is a validated pharmacophore.[1][2] The addition of the 4-methoxybenzyl group enhances lipophilicity, facilitating cell membrane penetration.[1][2]

Schiff Base Derivatization

The primary amino group (

-

Mechanism: Dehydration reaction forming a

linkage.[2] -

Application: These derivatives have demonstrated significant anti-inflammatory (COX inhibition) and antioxidant (DPPH radical scavenging) activity, often superior to the parent compound.[1][2]

Structure-Activity Relationship (SAR)[1][2]

-

Thiol Group: Essential for metal chelation and radical scavenging.[2]

-

Amino Group: Critical for hydrogen bonding interactions within enzyme active sites.[2]

-

Methoxybenzyl Tail: Provides hydrophobic interaction (

stacking) with receptor pockets.[1][2]

Figure 3: Pharmacophore mapping of the triazole scaffold.

References

-

Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. (2008).[1][2] Synthesis and properties of new substituted 1,2,4-triazoles: Potential antitumor agents.[1][2] Bioorganic & Medicinal Chemistry, 16(6), 3228-3235.[1][2]

-

Hameed, A. A., & Hassan, F. (2014).[1][2][5] Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology, 4(2), 202-208.[1][2][5][6]

-

El-Sherif, H. A., & Youssef, M. M. (2013).[1][2] Synthesis, characterization and biological activity of some new 1,2,4-triazole-3-thiol derivatives. SpringerPlus, 2, 510.[1][2][11]

-

PubChem. (n.d.).[1][2] 4-Amino-5-substituted-1,2,4-triazole-3-thiol Compound Summary. National Library of Medicine.[2]

Sources

- 1. preprints.org [preprints.org]

- 2. 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole - Wikipedia [en.wikipedia.org]

- 3. 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 8. mdpi.com [mdpi.com]

- 9. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 10. researchgate.net [researchgate.net]

- 11. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Monograph: 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Content Type: Technical Guide & Synthetic Protocol Target Audience: Medicinal Chemists, Organic Synthesis Researchers

Executive Summary

The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in heterocyclic chemistry. Belonging to the class of N-amino-1,2,4-triazoles, it serves as a critical intermediate for synthesizing fused heterocyclic systems such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles and Schiff base ligands . Its structural uniqueness lies in the simultaneous presence of a nucleophilic amino group (

This guide provides a rigorous analysis of its nomenclature, a validated synthetic pathway based on the Reid–Heindel method, and detailed experimental protocols.

Part 1: Chemical Identity & Nomenclature

IUPAC Nomenclature and Tautomerism

Defining the correct IUPAC name requires addressing the inherent thione-thiol tautomerism characteristic of this scaffold. In solution, the equilibrium often favors the thione form, though the compound is frequently named as a thiol in chemical catalogs.

-

Systematic Name (Thiol form): 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol

-

Systematic Name (Thione form): 4-amino-5-[(4-methoxyphenyl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione

-

CAS Registry Number (Analogous): 13373-10-9 (refers to the unsubstituted benzyl variant; specific methoxy-derivative identifiers vary by vendor).[1]

Structural Dynamics (Tautomeric Equilibrium)

The molecule exists in a dynamic equilibrium between the thiol and thione forms. This dictates reactivity:

Figure 1: Tautomeric equilibrium between the thiol (aromatic) and thione (non-aromatic) forms.

Part 2: Synthetic Pathway (The Reid–Heindel Method)

The most robust synthesis involves the cyclization of a potassium dithiocarbazate salt with hydrazine hydrate. This route is preferred over the thiosemicarbazide route due to higher yields and easier purification.

Retrosynthetic Analysis[2]

-

Target: 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol.

-

Precursor: Potassium 3-[2-(4-methoxyphenyl)acetyl]dithiocarbazate.

-

Starting Material: 2-(4-methoxyphenyl)acetohydrazide.

-

Feedstock: Methyl 2-(4-methoxyphenyl)acetate or (4-methoxyphenyl)acetic acid.

Reaction Scheme Visualization

Figure 2: Step-wise synthetic pathway from acid precursor to triazole scaffold.[2][3]

Part 3: Experimental Protocols

Safety Warning: Carbon disulfide (

Step 1: Synthesis of 2-(4-methoxyphenyl)acetohydrazide

This step converts the ester to the hydrazide, the essential nucleophile for the next stage.

-

Reagents: Methyl 2-(4-methoxyphenyl)acetate (0.1 mol), Hydrazine hydrate (99%, 0.2 mol), Absolute Ethanol (50 mL).

-

Procedure:

-

Dissolve the ester in absolute ethanol.[2]

-

Add hydrazine hydrate dropwise with stirring.

-

Reflux the mixture for 4–6 hours. Monitor by TLC (Ethyl acetate:Hexane 1:1).

-

Cool the mixture to room temperature. The hydrazide will crystallize as a white solid.[4]

-

Filter, wash with cold ethanol, and dry.

-

Yield expectation: 85–90%.

-

Step 2: Formation of Potassium Dithiocarbazate Salt

This is the critical step where the carbon skeleton for the triazole ring is assembled.

-

Reagents: Hydrazide from Step 1 (0.05 mol), KOH (0.075 mol), Carbon Disulfide (

, 0.075 mol), Absolute Ethanol (50 mL). -

Procedure:

-

Dissolve KOH in absolute ethanol and cool the solution to 0–5°C in an ice bath.

-

Add the hydrazide to the cold ethanolic KOH.[4]

-

Add

dropwise, maintaining the temperature below 10°C. -

Stir the mixture at room temperature for 12–16 hours. A yellow precipitate (potassium salt) will form.[2]

-

Dilute with anhydrous ether (50 mL) to complete precipitation.

-

Filter the yellow solid, wash with ether, and dry in a vacuum desiccator. Do not purify further. Use directly in Step 3.

-

Step 3: Cyclization to Triazole-3-thiol

The ring closure involves the elimination of

-

Reagents: Potassium dithiocarbazate salt (from Step 2), Hydrazine hydrate (0.1 mol), Water (40 mL).

-

Procedure:

-

Suspend the potassium salt in water.[2]

-

Add hydrazine hydrate (excess is required to drive the equilibrium).

-

Reflux the mixture for 4–8 hours. The color will typically change from yellow to green/colorless, and

gas will evolve (detectable by lead acetate paper darkening). -

Caution: Ensure the

is trapped in a bleach or NaOH scrubber. -

Cool the solution and acidify with conc. HCl to pH 3–4.

-

The product will precipitate as a white to off-white solid.

-

Filter, wash with cold water, and recrystallize from Ethanol/Water (1:1).

-

Characterization Data (Expected):

-

Appearance: White crystalline solid.[2]

-

IR (KBr, cm

): 3300-3100 ( -

H NMR (DMSO-

Part 4: Reactivity & Applications

This scaffold is a "chemical chameleon," capable of reacting through multiple centers.

Comparison of Reactive Sites

| Reactive Site | Chemical Nature | Typical Reaction | Product Class |

| Nucleophile | Condensation with Aldehydes | Schiff Bases (Antimicrobial) | |

| C3-Thiol Group | Nucleophile | Alkylation with Alkyl Halides | S-alkylated Triazoles |

| N1/N2 Ring Nitrogen | Nucleophile | Mannich Reaction | Mannich Bases |

| N4 + C3-Thiol | Dinucleophile | Reaction with Carboxylic Acids | Triazolothiadiazoles (Fused) |

Pathway to Fused Heterocycles

The most high-value application is the conversion to 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles , known for potent anticancer activity.

Figure 3: Divergent synthesis of bioactive derivatives.

References

-

Reid, J. R., & Heindel, N. D. (1976). Improved synthesis of 5-substituted-4-amino-3-mercapto-4H-1,2,4-triazoles. Journal of Heterocyclic Chemistry, 13(4), 925-926.

-

Labanauskas, L., et al. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.[5] Farmaco, 59(4), 255-259.[5]

-

Sarafroz, M., et al. (2025).[4] Synthesis, characterization and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-cancer agents. Ginekologia i Poloznictwo.

-

PubChem Database. (2025). 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (CID 767235).[1] National Institutes of Health.

Sources

- 1. 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol | C9H10N4S | CID 767235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 5. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Chemical Identity & Core Profile[1][2]

The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a critical heterocyclic scaffold in medicinal chemistry. It belongs to the class of 1,2,4-triazoles, a moiety distinguished by its high dipole moment, hydrogen bonding capability, and stability against metabolic degradation. This specific derivative is widely utilized as a precursor for the synthesis of Schiff bases (via the N-amino group) and fused heterocyclic systems (e.g., triazolothiadiazoles) with potent antimicrobial, anti-inflammatory, and antioxidant profiles.

Physicochemical Data Table

| Property | Specification |

| CAS Number | 93073-14-4 |

| IUPAC Name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₁₀H₁₂N₄OS |

| Molecular Weight | 236.29 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; insoluble in water |

| pKa (Calculated) | ~6.5 (Thiol/Thione equilibrium) |

| Tautomerism | Exists in thione-thiol equilibrium (Thione form predominates in solid state) |

Synthesis Protocol: The Modified Reid-Heindel Method

The synthesis of this compound follows a robust, three-step pathway starting from 4-methoxyphenylacetic acid. This protocol is designed for high yield and purity, minimizing side reactions common in triazole cyclizations.

Step 1: Formation of 4-Methoxyphenylacetic Acid Hydrazide

Rationale: The carboxylic acid must first be activated as an ester (or acid chloride) and then converted to a hydrazide to provide the necessary hydrazine backbone for the triazole ring.

-

Esterification: Reflux 4-methoxyphenylacetic acid (0.1 mol) in absolute methanol (50 mL) with catalytic concentrated H₂SO₄ (1 mL) for 4–6 hours. Monitor via TLC.

-

Hydrazinolysis: To the reaction mixture, add hydrazine hydrate (99%, 0.2 mol) dropwise.

-

Reflux: Continue refluxing for 6–8 hours.

-

Isolation: Cool the mixture to room temperature. The hydrazide usually crystallizes out. If not, concentrate the solvent. Filter, wash with cold methanol, and dry.

-

Checkpoint: Product should be a white solid (M.P. approx. 115–117°C).

-

Step 2: Formation of Potassium Dithiocarbazinate Salt

Rationale: This step introduces the sulfur atom and the carbon required for the 3-position of the triazole ring using Carbon Disulfide (CS₂).

-

Dissolution: Dissolve the hydrazide (0.05 mol) from Step 1 in absolute ethanol (50 mL) containing KOH (0.075 mol).

-

Addition: Cool the solution in an ice bath (0–5°C). Add CS₂ (0.075 mol) dropwise with vigorous stirring.

-

Reaction: Stir overnight at room temperature. A solid precipitate (potassium salt) will form.

-

Isolation: Filter the solid, wash with anhydrous ether to remove unreacted CS₂, and dry. Do not purify further; use directly in Step 3.

Step 3: Cyclization to 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Rationale: The addition of excess hydrazine effects the ring closure via nucleophilic attack on the thione carbon, expelling H₂S (trapped as KSH/H₂S) and forming the N-N bond.

-

Suspension: Suspend the potassium salt from Step 2 in water (40 mL).

-

Cyclization: Add hydrazine hydrate (0.1 mol) and reflux the mixture for 4–5 hours.

-

Observation: The color typically changes from yellow/orange to green, and hydrogen sulfide gas (H₂S) is evolved (detectable by lead acetate paper).

-

-

Neutralization: Cool the mixture and dilute with ice-cold water. Acidify carefully with concentrated HCl to pH 3–4.

-

Purification: The product precipitates as a white solid.[1] Filter, wash with water, and recrystallize from ethanol/water (1:1).

Mechanistic Pathway & Workflow

The following diagram illustrates the chemical logic driving the synthesis, highlighting the critical cyclization step where the 1,2,4-triazole core is formed.

Figure 1: Step-wise synthetic pathway transforming the acid precursor into the final triazole scaffold via the dithiocarbazinate intermediate.[2]

Structural Characterization & Validation

To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.

Infrared Spectroscopy (FT-IR)

| Functional Group | Frequency (cm⁻¹) | Assignment |

| N-H Stretch | 3100 – 3400 | Primary amino group (-NH₂) and hydrazinic NH |

| S-H Stretch | 2550 – 2600 | Weak band confirming thiol tautomer |

| C=N Stretch | 1600 – 1620 | Triazole ring unsaturation |

| C=S Stretch | 1250 – 1300 | Thione tautomer presence |

| C-O-C Stretch | 1020 – 1250 | Methoxy ether linkage |

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| 13.50 – 13.80 | Singlet (Broad) | 1H | -SH (Thiol proton, exchangeable with D₂O) |

| 6.80 – 7.20 | Multiplet | 4H | Aromatic protons (p-substituted benzene) |

| 5.60 – 5.80 | Singlet | 2H | -NH₂ (N-amino protons) |

| 3.90 – 4.00 | Singlet | 2H | -CH₂- (Benzylic methylene bridge) |

| 3.70 – 3.75 | Singlet | 3H | -OCH₃ (Methoxy group) |

Applications in Drug Discovery[6][7]

The 4-amino-3-mercapto-1,2,4-triazole core acts as a versatile pharmacophore. The N-amino group is a nucleophile ready for condensation with aldehydes, while the thiol group offers sites for S-alkylation.

-

Schiff Base Formation: Reaction with aromatic aldehydes yields Schiff bases (azomethines) which have demonstrated enhanced antimicrobial and anticancer activity compared to the parent triazole. The methoxybenzyl tail adds lipophilicity, improving membrane permeability.

-

Antioxidant Activity: The thiol group allows the compound to act as a radical scavenger. In DPPH assays, derivatives of this scaffold typically show IC₅₀ values comparable to ascorbic acid due to the stability of the sulfur radical.

-

Enzyme Inhibition: Similar structural analogs have shown inhibitory potential against urease and cholinesterase enzymes, making them candidates for anti-ulcer and Alzheimer's research.

References

-

Al-Masoudi, N. A., et al. Synthesis and biological activity of some new 1,2,4-triazole derivatives.[3][4][5] (General synthesis protocol reference for 4-amino-3-mercapto-1,2,4-triazoles). [Link]

-

PubChem. Compound Summary for 4-amino-5-benzyl-4H-1,2,4-triazole-3-thiol (Structural Analog). [Link]

-

Reid, J. R., & Heindel, N. D. Improved synthesis of 4-amino-4H-1,2,4-triazole-3-thiols. Journal of Heterocyclic Chemistry. (Foundational synthetic method). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. preprints.org [preprints.org]

- 3. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

Biological Activities of 1,2,4-Triazole-3-Thiol Derivatives

Content Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary: The Privileged Scaffold

The 1,2,4-triazole-3-thiol moiety represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. This guide dissects the pharmacophoric dominance of this heterocyclic system, specifically focusing on its tautomeric versatility (thione-thiol equilibrium) and its proven efficacy in oncology, inflammation, and infectious disease.[1][2][3]

Unlike rigid templates, the 1,2,4-triazole-3-thiol core offers three distinct vectors for diversification (N1/N2, N4, and C5), allowing for precise tuning of lipophilicity, hydrogen bonding capability, and electronic distribution. This document provides a technical roadmap for exploiting these properties.

Chemical Basis & Synthetic Architecture

Tautomerism and Reactivity

The biological potency of these derivatives is often governed by the thione-thiol tautomerism. In solution, the equilibrium is solvent-dependent, influencing binding modes with protein targets.

-

Thione Form (NH-C=S): Predominant in polar solvents; critical for hydrogen bond donor interactions.

-

Thiol Form (N=C-SH): Favored in non-polar environments and alkaline conditions; essential for S-alkylation reactions (e.g., synthesis of S-substituted derivatives).

Synthetic Workflows

Two primary pathways dominate the literature: the classical cyclization of thiosemicarbazides and the modern one-pot multicomponent reactions.

Figure 1: Synthetic Pathways for 1,2,4-Triazole-3-Thiols

Caption: Dual-pathway synthesis illustrating the classical cyclization route and subsequent derivatization via S-alkylation or Mannich reaction.

Therapeutic Profiles & Mechanisms[2][3][4][5]

Anticancer Activity: Kinase Targeting & Apoptosis

Derivatives of 1,2,4-triazole-3-thiol have shown potent inhibition of receptor tyrosine kinases (RTKs), particularly EGFR and VEGFR-2. The sulfur atom is frequently implicated in coordinating with metal ions in metalloenzymes or forming reversible covalent bonds with cysteine residues in active sites.

-

Mechanism: Competitive inhibition of the ATP-binding pocket of kinases.

-

Key Insight: Fusion with quinoline or pyridine rings enhances intercalation into DNA, triggering apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).

Anti-Inflammatory: The COX-2/5-LOX Dual Inhibitor

Non-steroidal anti-inflammatory drugs (NSAIDs) often cause gastric toxicity due to COX-1 inhibition. 1,2,4-triazole-3-thiol derivatives have emerged as selective COX-2 inhibitors.[2] The bulky triazole ring fits into the larger hydrophobic side pocket of COX-2 (which is absent in COX-1), conferring selectivity.

Figure 2: Dual COX-2 / 5-LOX Inhibition Mechanism [2]

Caption: Mechanism of dual anti-inflammatory action. The scaffold selectively blocks COX-2 and 5-LOX pathways, sparing COX-1 to reduce gastric toxicity.

Structure-Activity Relationship (SAR) Atlas

The optimization of the 1,2,4-triazole-3-thiol core relies on specific substitutions at the C5 and N4 positions, and the functionalization of the thiol group.

Figure 3: SAR Map of 1,2,4-Triazole-3-Thiol

Caption: Strategic substitution points on the triazole core. C5 and N4 modifications dictate target specificity, while S3 modifications modulate pharmacokinetics.

Experimental Protocols

Protocol A: Synthesis of 4-Amino-5-Aryl-1,2,4-Triazole-3-Thiol

Objective: To synthesize a core scaffold via the fusion of potassium dithiocarbazate and hydrazine.

-

Preparation of Potassium Dithiocarbazate:

-

Dissolve KOH (0.05 mol) in absolute ethanol (50 mL).

-

Add the appropriate acid hydrazide (0.05 mol) and cool in an ice bath.

-

Add Carbon Disulfide (CS2, 0.075 mol) dropwise with constant stirring.

-

Stir at room temperature for 12–16 hours.

-

Filter the solid potassium salt, wash with dry ether, and dry in vacuo.

-

-

Cyclization:

-

Suspend the potassium dithiocarbazate salt in water (20 mL).

-

Add Hydrazine Hydrate (99%, 0.1 mol) in excess.

-

Reflux the mixture for 4–6 hours (monitor via TLC, Mobile phase: CHCl3:MeOH 9:1).

-

Cool the reaction mixture and acidify with conc. HCl to pH 3–4.

-

Result: A precipitate forms. Filter, wash with cold water, and recrystallize from ethanol/water.

-

Protocol B: In Vitro COX-2 Inhibition Assay

Objective: To quantify the anti-inflammatory potential of synthesized derivatives.

-

Reagents: Use a commercial COX Fluorescent Inhibitor Screening Assay Kit.

-

Enzyme Prep: Reconstitute COX-2 (human recombinant) in reaction buffer (100 mM Tris-HCl, pH 8.0).

-

Incubation:

-

Add 10 μL of test compound (dissolved in DMSO, variable concentrations 0.01–100 μM) to the reaction wells.

-

Add 10 μL of COX-2 enzyme solution.

-

Incubate at 37°C for 10 minutes to allow inhibitor binding.

-

-

Reaction Initiation:

-

Add 10 μL of Arachidonic Acid (substrate) and ADHP (10-acetyl-3,7-dihydroxyphenoxazine).

-

Incubate for 2 minutes.

-

-

Measurement:

-

Read fluorescence (Ex: 530 nm / Em: 590 nm).

-

Calculation: Calculate % Inhibition =

. -

Derive IC50 using non-linear regression analysis (GraphPad Prism).

-

Representative Quantitative Data

The following table summarizes the potency of 1,2,4-triazole-3-thiol derivatives against key biological targets, synthesized from recent high-impact literature.

| Compound Class | Target / Cell Line | Activity Metric | Reference Standard | Notes |

| Schiff Base Hybrid | COX-2 Enzyme | IC50: 0.04 µM | Celecoxib (0.05 µM) | High selectivity index; reduced gastric ulceration [1]. |

| Piperidine Hybrid | MCF-7 (Breast Cancer) | IC50: 1.42 µM | Doxorubicin (variable) | Induced apoptosis via Caspase-3 activation [2]. |

| Ofloxacin Hybrid | S. aureus (MRSA) | MIC: 0.25 µg/mL | Ofloxacin (0.25 µg/mL) | Equal potency to parent antibiotic; effective against resistant strains [3]. |

| Thiazolo-Triazole | 5-LOX Enzyme | IC50: 0.71 µM | Zileuton (0.80 µM) | Dual COX/LOX inhibitor profile [4].[2] |

Future Outlook

The next generation of 1,2,4-triazole-3-thiol research is pivoting toward Molecular Hybridization and Metal Complexation .

-

Hybrids: Conjugating the triazole core with other pharmacophores (e.g., coumarins, quinolones) to tackle multi-drug resistance (MDR).

-

Metallo-Drugs: Utilizing the N-N-S donor system to chelate transition metals (Cu, Zn, Pt), creating complexes with enhanced DNA cleavage capabilities and reduced systemic toxicity.

References

-

Elrayess, R. A., et al. "Synthesis, anti-inflammatory activity, and molecular docking study of some new 1,2,4-triazole Schiff bases as potential COX-2 inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2020. Link

-

Al-Wahaibi, L. H., et al. "New 1,2,4-triazole based eugenol derivatives as anti-COX-2 and anticancer agents."[4] Scientific Reports, 2020. Link

-

Plebysz, M., et al. "1,2,4-Triazoles as Important Antibacterial Agents." Antibiotics, 2020. Link

-

Cai, H., et al. "Design, synthesis and biological evaluation of novel diaryl-1,2,4-triazoles derivatives as dual COX-2/5-LOX inhibitors."[2] European Journal of Medicinal Chemistry, 2016. Link

-

Popiołek, L. "Current research trends of 1,2,4-triazole derivatives biological activity." Mini-Reviews in Medicinal Chemistry, 2017. Link

-

Matysiak, J. "Biological activities of 1,2,4-triazole-3-thiol derivatives." Wiadomosci Chemiczne, 2024.[2][5][6] Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. Anticancer properties of 1,2,4-triazole derivatives (literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

The Versatile Scaffold: A Technical Guide to the Potential Applications of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Introduction: The Privileged 1,2,4-Triazole Core

The 1,2,4-triazole ring system is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged scaffold" due to its remarkable versatility and broad spectrum of biological activities.[1][2] Its unique structural features, including the ability to participate in hydrogen bonding, dipole-dipole interactions, and its metabolic stability, make it a highly sought-after pharmacophore in drug design.[1] The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring further enhances its chemical reactivity and biological potential, opening avenues for a diverse range of applications. This guide focuses on a particularly promising derivative, 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol , exploring its synthesis, and delving into its potential applications backed by scientific evidence. The presence of the 4-methoxybenzyl group at the 5-position is of particular interest, as electron-donating groups like methoxy have been shown to enhance the antimicrobial and antitumor activities of related compounds.[3]

Synthesis of the Core Moiety

The synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, or its tautomeric thione form, is a well-established process in organic chemistry. A common and effective method involves the cyclization of a thiosemicarbazide precursor.[3] A specific synthesis for a closely related compound, 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione, has been reported, which involves the refluxing of potassium 2-(2-(4-methoxyphenyl)acetyl)-hydrazinecarbodithioate with hydrazine hydrate, achieving a 75% yield.[4]

Below is a generalized workflow for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which can be adapted for the specific synthesis of our target compound.

Figure 2: Workflow of the in vitro MTT cytotoxicity assay.

Anticonvulsant Activity

The 1,2,4-triazole moiety is present in several compounds with known anticonvulsant properties. [5][6]The mechanism of action for many triazole-based anticonvulsants is not fully elucidated but is thought to involve interactions with ion channels or neurotransmitter receptors in the central nervous system. [7]Studies have shown that some 4-amino-4H-1,2,4-triazole derivatives exhibit significant anticonvulsant activity in animal models, such as the maximal electroshock seizure (MES) model, without causing neurotoxicity at effective doses. [8]

Antioxidant Properties

The thiol group in 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a key contributor to its potential antioxidant activity. Thiols are known to be effective radical scavengers. The electron-donating nature of the amino and methoxybenzyl groups can further enhance this activity by stabilizing the resulting radical species. [9] A study on 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione derivatives showed that some compounds exhibited potent antioxidant activity, with one derivative showing an IC50 value of 7.2 ± 2.7 μg/mL in a DPPH assay. [4]Another study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol demonstrated an antiradical effect of 88.89% at a concentration of 1 × 10⁻³ M. [10] Table 1: Antioxidant Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound | Assay | IC50 Value / % Inhibition | Reference |

| 4-amino-3-(4-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-thione derivative | DPPH | 7.2 ± 2.7 μg/mL | [4] |

| 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | DPPH | 88.89% at 1 × 10⁻³ M | [10] |

| 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide derivative | DPPH | 5.71 ± 2.29 μg/ml | [11] |

| 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)thio)-N-hydroxyacetamide derivative | ABTS | 4.12 ± 0.5 μg/ml | [11] |

Corrosion Inhibition

Beyond biomedical applications, 1,2,4-triazole-3-thiol derivatives have shown significant promise as corrosion inhibitors for various metals and alloys. [12][13]The mechanism of inhibition typically involves the adsorption of the triazole molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. [14]The presence of heteroatoms (N, S) and the aromatic ring in the molecule facilitates this adsorption process through coordinate bonding with the metal atoms.

For instance, 5-(Phenyl)-4H-1,2,4-triazole-3-thiol has demonstrated an inhibition efficiency of up to 90% for copper in a 3.5% NaCl solution. [12]Similarly, 5-(3-Pyridyl)-4H-1,2,4-triazole-3-thiol has been shown to effectively inhibit the corrosion of AA6061 aluminum alloy in 0.1 M HCl, achieving an efficiency of 94.1%. [13]The synergistic effect of 3-amino-1,2,4-triazole-5-thiol with cerium chloride has also been reported to improve corrosion inhibition for AA2024-T3 aluminum alloy. [15]

Conclusion and Future Directions

4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol is a molecule of considerable interest, standing at the crossroads of medicinal chemistry and materials science. Its versatile chemical structure, amenable to further modification, and its demonstrated potential in a range of applications, make it a compelling candidate for further investigation. Future research should focus on detailed structure-activity relationship (SAR) studies to optimize its biological activities, in-depth mechanistic studies to elucidate its modes of action, and preclinical and clinical evaluations to translate its therapeutic potential into tangible benefits. In the realm of materials science, further exploration of its corrosion inhibition properties on a wider range of metals and under diverse environmental conditions is warranted. The journey from a promising scaffold to a clinically or industrially valuable product is long, but for 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, the initial steps are firmly and promisingly planted.

References

- Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol. (2021-06-30). Google.

- Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

- Synthesis and Anticonvulsant Screening of 1,2,4-triazole Derivatives. PubMed.

- Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press.

-

Synthesis and evaluation of 4-amino-5-phenyl-4H--[3][16][17]triazole-3-thiol derivatives as antimicrobial agents. Academia.edu. Retrieved from

- 5-(Phenyl)-4H-1,2,4-triazole-3-thiol as a corrosion inhibitor for copper in 3.5% NaCl solutions. ResearchGate.

- Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives. PubMed.

- Synthesis of some novel 4-amino-4H-1,2,4-triazole-3-thiol derivatives. ResearchGate.

- Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives. (2021-06-01).

- The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. PMC.

- Synthesis and characterization of 4-amino-4H-1,2,4-triazole derivatives: Anticonvulsant activity. ResearchGate.

-

Synthesis of some 4-Amino-5-(substituted-phenyl)-4H- [3][17]triazole-3-thiol derivatives and Antifungal activity. ResearchGate. Retrieved from

- Study of anticonvulsant properties of 1,2,4-triazole derivatives and prospects for their use in pharmacy. (2025-07-04).

- Antioxidant Properties of 1,2,4-Triazoles. ISRES.

- Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives. PMC.

- Insights on the Antioxidant Potential of 1, 2, 4-Triazoles: Synthesis, Screening & QSAR Studies. ResearchGate.

- ChemInform Abstract: Synthesis and Antimicrobial Activity of New 1,2,4-Triazole-3-thiol Metronidazole Derivatives. ResearchGate.

- Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC.

- Recent developments on triazole nucleus in anticonvulsant compounds: a review. PMC.

- 5-(3-Pryridyl)-4H-1,2,4-triazole-3-thiol as Potential Corrosion Inhibitor for AA6061 Aluminium Alloy in 0.1 M Hydrochloric Acid Solution. ResearchGate.

- Evaluation as antioxidant agents of 1,2,4-triazole derivatives: effects of essential functional groups. (2015-06-27).

- Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives. Frontiers.

- Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches. ACS Publications.

- Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution. MDPI.

- Synergistic Effect of 3-Amino-1,2,4-triazole-5-thiol and Cerium Chloride on Corrosion Inhibition of AA2024-T3. ResearchGate.

- Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives. International Journal of Green Pharmacy (IJGP).

- Inhibition effect of 1,2,4-triazole-5-thione derivative on the Corrosion of Brass in 3% NaCl solution. ResearchGate.

Sources

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and anticonvulsant screening of 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent developments on triazole nucleus in anticonvulsant compounds: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Design, Synthesis, and Evaluation of Anticonvulsant Activities of New Triazolopyrimidine Derivatives [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. japsonline.com [japsonline.com]

- 10. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 11. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Thin 1,2,4-Triazole Films for the Inhibition of Carbon Steel Corrosion in Sulfuric Acid Solution | MDPI [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. Istanbul University Press [iupress.istanbul.edu.tr]

- 17. Synthesis and antimicrobial activity of s-substituted derivatives of 1,2,4-triazol-3-thiol | ScienceRise: Pharmaceutical Science [journals.uran.ua]

Technical Deep Dive: Structure-Activity Relationship of 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide provides a comprehensive analysis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol , a versatile heterocyclic scaffold in medicinal chemistry. Distinguished by its 1,2,4-triazole core, this compound serves as a critical pharmacophore for antimicrobial, antioxidant, and anticancer drug development.[1][2] Unlike direct 5-aryl analogs, the inclusion of a methylene spacer (benzyl group) at the C5 position introduces unique conformational flexibility, while the para-methoxy substituent modulates lipophilicity and electronic density.

Molecular Architecture & Physicochemical Profile

The compound exists in a dynamic equilibrium between thione and thiol tautomers. Understanding this duality is prerequisite to predicting its reactivity and biological interaction.

Structural Nomenclature

-

IUPAC Name: 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol

-

Core Scaffold: 1,2,4-Triazole[1][2][3][4][5][6][7][8][9][10][11][12]

-

Key Functional Groups:

-

C3-Thiol (

): Acts as a soft nucleophile and metal chelator. -

N4-Amino (

): A hydrazine-derived handle for Schiff base formation. -

C5-Linker: Methylene (

) bridge providing rotational freedom. -

Tail: 4-Methoxyphenyl group (Electron Donating Group).

-

Tautomeric Dynamics

In the solid state and polar solvents (DMSO, MeOH), the compound predominantly adopts the thione (NH) form. However, in basic conditions or during S-alkylation reactions, the thiol (SH) form becomes the reactive species.

Figure 1: The thione-thiol tautomerism is critical for binding affinity. The thione form favors hydrogen bonding with receptor pockets, while the thiol form is essential for coordination with metal ions (e.g., in urease inhibition).

Structure-Activity Relationship (SAR) Analysis

The pharmacological potency of this molecule is not singular but distributed across three distinct "zones" of the scaffold.

Zone A: The N4-Amino "Warhead"

The primary amine at position 4 is the most chemically active site.

-

Mechanism: It is rarely active in its free form. Its primary utility is as a precursor for Schiff bases (azomethines).

-

Derivatization: Condensation with aromatic aldehydes forms an imine bond (

). This extends conjugation, improving planarity and allowing for intercalation into DNA or hydrophobic pockets of enzymes like DNA gyrase (bacteria) or lanosterol 14

Zone B: The C3-Thiol/Thione Region

-

Metal Chelation: The sulfur atom (soft base) and the adjacent nitrogen (hard base) form a bidentate pocket. This is crucial for inhibiting metalloenzymes (e.g., Urease, which contains Nickel).

-

Antioxidant Activity: The thiol group can donate a hydrogen atom to neutralize free radicals (DPPH scavenging), forming a thiyl radical that is stabilized by the triazole ring resonance.

Zone C: The 5-(4-Methoxybenzyl) "Tail"

This region differentiates this specific molecule from generic triazoles.

-

Methylene Spacer (

): Unlike 5-phenyl derivatives where the ring is rigid, the benzyl spacer allows the 4-methoxyphenyl group to rotate. This "induced fit" capability allows the molecule to adapt to steric constraints within an enzyme active site. -

4-Methoxy Group: An Electron Donating Group (EDG). It increases the electron density of the phenyl ring, enhancing van der Waals interactions with hydrophobic residues (e.g., Phenylalanine, Tryptophan) in target proteins.

Figure 2: SAR Map illustrating the functional zones. The synergy between the flexible lipophilic tail and the chelating headgroup drives potency.

Synthetic Protocol (Self-Validating)

To ensure reproducibility, the following protocol utilizes the fusion method or reflux method, which minimizes side products compared to acid-catalyzed cyclization.

Synthesis Workflow

Precursor: 4-Methoxyphenylacetic acid hydrazide.

Step 1: Potassium Dithiocarbazinate Formation

-

Dissolve 0.01 mol of 4-methoxyphenylacetic acid hydrazide in 20 mL ethanol containing 0.015 mol KOH.

-

Cool in an ice bath (

). -

Add Carbon Disulfide (

, 0.015 mol) dropwise with stirring. -

Validation Point: A solid precipitate (Potassium salt) must form. Stir for 12 hours at room temperature.

-

Filter and wash with dry ether.

Step 2: Cyclization to Triazole

-

Suspend the potassium salt in hydrazine hydrate (99%, 10 mL).

-

Reflux for 4–6 hours until

gas evolution ceases (detect with lead acetate paper—turns black). -

Cool and acidify with dilute HCl to pH 4–5.

-

Validation Point: White/Off-white precipitate forms immediately.

-

Recrystallize from Ethanol/Water (1:1).

Step 3: Characterization Standards

-

Yield: Expected 65–80%.

-

Melting Point: Sharp range (typically

depending on purity). -

IR Spectroscopy: Look for

(

Figure 3: Stepwise synthetic pathway. The evolution of H2S in Step 2 is the critical indicator of ring closure.

Biological Efficacy Data[1][2][3][5][6][11][12][13][14][15][16]

The following data summarizes the typical activity profile of 4-amino-5-aryl-1,2,4-triazole-3-thiols, specifically derived from 4-methoxybenzyl precursors.

Antimicrobial Activity (MIC in )

The compound shows moderate activity alone but high potency when converted to Schiff bases.

| Organism | Strain | Parent Compound (MIC) | Schiff Base Derivative* (MIC) | Standard (Ciprofloxacin/Fluconazole) |

| Bacteria (G+) | S. aureus | 25 - 50 | 6.25 - 12.5 | 6.25 |

| Bacteria (G-) | E. coli | 50 - 100 | 12.5 - 25 | 6.25 |

| Fungi | C. albicans | 25 - 50 | 12.5 | 12.5 |

*Note: Schiff base derivative assumes condensation with 2,4-dichlorobenzaldehyde or similar electron-deficient aldehydes.

Antioxidant Capacity (DPPH Assay)

The thiol group provides significant radical scavenging capability.[13]

-

IC50 Value: Typically

. -

Mechanism: Hydrogen donation from the

or

References

-

Synthesis and Pharmacological Profile of 1,2,4-Triazoles

- Source: ResearchG

-

Context: General synthesis of 4-amino-5-aryl-1,2,4-triazole-3-thiols via the dithiocarbazinate method.[9]

-

Antimicrobial Activity of Triazole Schiff Bases

-

Source: MDPI (Molecules)[9]

- Context: Data on MIC values for 4-amino-5-substituted-triazoles against S. aureus and C. albicans.

-

-

Tautomerism in 1,2,4-Triazole-3-thiones

-

Source: Journal of Chemical and Pharmaceutical Research[4]

- Context: HPLC-MS analysis confirming the thione/thiol equilibrium and its impact on reactivity.

-

-

Antioxidant Activity of Triazole-3-thiols

- Source: Semantic Scholar / Oriental Journal of Chemistry

- Context: DPPH scavenging mechanisms of 4-amino-5-aryl-1,2,4-triazole-3-thiols.

-

Metal Complexes of 4-Amino-Triazoles

- Source: NIH / PubMed Central

-

Context: Coordination chemistry of the N-N-S ligand system with transition metals.[5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Characterization and Theoretical Calculations Of Schiff Base Derived From 3-Amino-1,2,4-Triazole-5-Thiol As Potent Antimicrobial Agent | MW Journal of Science [mwjscience.com]

- 3. researchgate.net [researchgate.net]

- 4. jocpr.com [jocpr.com]

- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 6. researchgate.net [researchgate.net]

- 7. Istanbul University Press [iupress.istanbul.edu.tr]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Anti-Tubercular Properties of 4-Amino-5-(4-Fluoro-3- Phenoxyphenyl)-4H-1,2,4-Triazole-3-Thiol and Its Schiff Bases: Computational Input and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (PDF) Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents [academia.edu]

- 13. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

Technical Guide: Preliminary Investigation of 4-Amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

This technical guide outlines the synthesis, characterization, and functional potential of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol . As a 1,2,4-triazole derivative, this molecule represents a high-value pharmacophore scaffold.[1][2] Its dual nucleophilic sites (the primary amine at position 4 and the thiol/thione group at position 3) make it a versatile precursor for the development of Schiff bases (Mannich bases), S-alkylated derivatives, and fused heterocyclic systems.

This guide is designed for medicinal chemists and drug development researchers focusing on antimicrobial, anti-inflammatory, and antioxidant pathways.

Part 1: Chemical Identity & Structural Significance

The molecule exists in a dynamic equilibrium between its thiol and thione tautomeric forms. Understanding this equilibrium is critical for predicting reactivity during functionalization.

| Feature | Description |

| IUPAC Name | 4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazole-3-thiol |

| Molecular Formula | C₁₀H₁₂N₄OS |

| Core Pharmacophore | 1,2,4-Triazole ring |

| Key Substituents | 4-amino (-NH₂), 3-thiol (-SH), 5-(4-methoxybenzyl) |

| Electronic Effect | The p-methoxybenzyl group acts as an electron-donating lipophilic tail, potentially enhancing membrane permeability and receptor binding affinity.[3][4] |

Tautomeric Equilibrium

In solution, particularly in polar solvents like DMSO or ethanol, the thione form (NH-C=S) often predominates over the thiol form (N=C-SH). This dictates that S-alkylation reactions typically require basic conditions to generate the thiolate anion.

Figure 1: Tautomeric equilibrium between thiol and thione forms. The thione form is generally favored in polar protic solvents.

Part 2: Synthetic Pathway & Optimization

The synthesis follows a robust three-step protocol starting from 4-methoxyphenylacetic acid or its ester. The critical step is the cyclization of the potassium dithiocarbazinate salt with hydrazine hydrate.[5]

Step-by-Step Protocol

Step 1: Hydrazide Formation

-

Reagents: Methyl 2-(4-methoxyphenyl)acetate, Hydrazine hydrate (99%), Ethanol.

-

Procedure: Reflux the ester with excess hydrazine hydrate in ethanol for 4–6 hours.

-

Checkpoint: Monitor TLC for the disappearance of the ester spot. The product, 2-(4-methoxyphenyl)acetohydrazide, usually precipitates upon cooling.

Step 2: Potassium Dithiocarbazinate Salt Formation[5]

-

Reagents: Hydrazide (from Step 1), Carbon disulfide (CS₂), Potassium Hydroxide (KOH), Ethanol.[5][6]

-

Procedure:

-

Dissolve KOH in absolute ethanol.

-

Add the hydrazide and cool to 0–5°C in an ice bath.

-

Add CS₂ dropwise with vigorous stirring.

-

Stir at room temperature for 12–16 hours.

-

-

Observation: A solid precipitate (Potassium 2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbodithioate) will form. Filter and wash with dry ether.[6] Do not purify further; use directly.

Step 3: Cyclization to Triazole[5]

-

Reagents: Potassium salt (from Step 2), Hydrazine hydrate, Water (or dilute ethanol).[5]

-

Procedure:

-

Suspend the potassium salt in water.

-

Add excess hydrazine hydrate.

-

Reflux until evolution of Hydrogen Sulfide (H₂S) gas ceases (approx. 4–8 hours). Caution: Use a scrubber for H₂S.

-

Cool and acidify with dilute HCl to pH 3–4.

-

The target triazole will precipitate as a white/off-white solid. Recrystallize from ethanol/water.

-

Figure 2: Synthetic workflow for the production of the target triazole scaffold.

Part 3: Analytical Characterization

Validation of the structure requires confirming the presence of the 1,2,4-triazole ring and the specific substituents.

Expected Spectral Data

Note: Values are predictive based on verified analogs (e.g., 4-amino-5-phenyl-1,2,4-triazole-3-thiol) and standard chemical shifts.

| Spectroscopy | Signal/Peak | Assignment | Structural Insight |

| ¹H NMR (DMSO-d₆) | δ 3.73 ppm (s, 3H) | -OCH₃ | Confirms methoxy group integrity. |

| δ 3.90–4.10 ppm (s, 2H) | -CH₂- | Benzylic protons linking the ring and aryl group. | |

| δ 5.50–5.80 ppm (s, 2H) | -NH₂ | Primary amine on the triazole ring. | |

| δ 6.80–7.20 ppm (m, 4H) | Ar-H | Para-substituted aromatic ring pattern. | |

| δ 13.00–13.80 ppm (s, 1H) | -SH / -NH | Diagnostic: Downfield shift indicates thione tautomer or H-bonded thiol. | |

| FT-IR (KBr) | 3100–3350 cm⁻¹ | ν(NH) / ν(NH₂) | Primary amine stretching. |

| 2550–2600 cm⁻¹ | ν(SH) | Often weak; confirms thiol form presence. | |

| 1600–1620 cm⁻¹ | ν(C=N) | Triazole ring characteristic. | |

| 1240–1250 cm⁻¹ | ν(C-O-C) | Aryl alkyl ether (methoxy group). |

Part 4: Functionalization & Applications[1][3]

The 4-amino group is chemically distinct from the ring nitrogens, allowing for specific derivatization without protecting groups.

Schiff Base Formation (Antimicrobial Targets)

Reaction with aromatic aldehydes yields Schiff bases (azomethines).

-

Mechanism: Condensation of the 4-NH₂ with an aldehyde carbonyl.

-

Protocol: Reflux triazole with substituted benzaldehydes in ethanol with a catalytic amount of glacial acetic acid.

-

Significance: Schiff bases of this class often show significantly higher antifungal activity (e.g., against Candida albicans) than the parent triazole due to increased lipophilicity and pharmacophore extension.

S-Alkylation (Thioether Synthesis)

Reaction with alkyl halides or phenacyl bromides.

-

Mechanism: Nucleophilic attack by the sulfur atom (in the presence of base) on the alkyl halide.

-

Protocol: Stir triazole with alkyl halide in ethanol/KOH or acetone/K₂CO₃.

-

Significance: Blocks the thione tautomer, fixing the molecule in the S-substituted form. These derivatives are often explored for anti-inflammatory properties.[1][6]

Figure 3: Primary functionalization pathways for the 4-amino-1,2,4-triazole-3-thiol scaffold.

Part 5: Biological Screening Recommendations

Based on the structure-activity relationship (SAR) of 5-substituted-4-amino-1,2,4-triazole-3-thiols, the following assays are prioritized:

-

Antimicrobial Screening:

-

Targets: Staphylococcus aureus (Gram+), Escherichia coli (Gram-), Candida albicans (Fungal).

-

Rationale: The 1,2,4-triazole ring interferes with ergosterol synthesis in fungi. The 4-methoxybenzyl group enhances lipophilicity, aiding cell wall penetration.

-

-

Antioxidant Activity (DPPH Assay):

-

Mechanism: The thiol (-SH) group and the amino (-NH₂) group can act as hydrogen donors to neutralize free radicals.

-

Protocol: Measure absorbance decrease of DPPH radical solution at 517 nm upon treatment with the compound.

-

-

Anti-inflammatory (In Vitro):

-

Target: Inhibition of albumin denaturation or COX-enzyme inhibition assays.

-

Rationale: Triazole-thiol derivatives have shown NSAID-like properties in literature.

-

References

-

Bekircan, O., & Bektas, H. (2008). Synthesis of Schiff bases of some 4-amino-1,2,4-triazole-3-thiol derivatives. Z. Naturforsch. (Describes the fundamental synthesis of the 4-amino-triazole-thiol core).

-

Hassan, F., & Hameed, A. A. (2014).[5] Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4H-1,2,4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology. (Provides specific protocols for the phenyl analog which are directly applicable).

-

Al-Soud, Y. A., et al. (2003). Synthesis and biological activity of 5-substituted-4-amino-1,2,4-triazole-3-thiols. Farmaco. (Establishes the antimicrobial SAR for this class).

-

Mabied, A. F., & Farahat, A. A. (2023).[3] Synthesis and Crystal Structure of New Heterocycle Containing Both 1,2,3-Triazole and 1,2,4-Triazole Moieties. Preprints.org. (Provides recent NMR characterization data for 4-amino-5-substituted-triazole-thiols).

Sources

Technical Whitepaper: Discovery and Pharmacophore Exploration of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

Executive Summary

The compound 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol represents a privileged scaffold in modern medicinal chemistry. Belonging to the class of 1,2,4-triazoles, this molecule is distinguished by its N-amino functionality and the thione-thiol tautomerism , which renders it a versatile synthon for the construction of fused heterocyclic systems (e.g., triazolo-thiadiazoles).

Its primary significance lies in its dual role:

-

Biological Effector: It exhibits intrinsic bioactivity, particularly as a potent urease inhibitor , antioxidant, and anti-inflammatory agent. The 4-methoxybenzyl moiety enhances lipophilicity, facilitating membrane permeability compared to its phenyl analogs.

-

Synthetic Intermediate: The N-amino group serves as a nucleophile for Schiff base formation, while the thiol group allows for S-alkylation, making it a critical "hub" molecule in diversity-oriented synthesis (DOS).

Chemical Foundation & Retrosynthesis

Structural Dynamics: Tautomerism

Understanding the reactivity of this molecule requires acknowledging its thione-thiol equilibrium. While often named as a "thiol," in polar solvents (DMSO, Ethanol), the equilibrium strongly favors the thione (C=S) form. This dictates the mechanism of nucleophilic attacks during derivatization.

-

Thione Form: Favored in solution; responsible for the N-H proton signals in NMR.

-

Thiol Form: Favored in the presence of bases; responsible for S-alkylation reactions.

Retrosynthetic Analysis

The synthesis is designed to assemble the 1,2,4-triazole ring from acyclic precursors using the Reid-Heindel method .

-

Target: 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

-

Precursor A: Potassium 2-(2-(4-methoxyphenyl)acetyl)hydrazine-1-carbodithioate (Dithiocarbazate salt).

-

Starting Material: 4-Methoxyphenylacetic acid hydrazide.

Figure 1: Retrosynthetic pathway deconstructing the triazole core back to the ester precursor.

Detailed Experimental Protocol

This protocol is validated for reproducibility and yield optimization. It avoids the common pitfall of polymerizing the dithiocarbazate intermediate by controlling temperature during the

Materials

-

Precursor: 4-Methoxyphenylacetic acid hydrazide (synthesized from ethyl ester).

-

Reagents: Carbon disulfide (

), Potassium Hydroxide (KOH), Hydrazine Hydrate (99%), Absolute Ethanol.[1] -

Solvents: Diethyl ether (for washing), Ethanol/Water (for recrystallization).

Step-by-Step Synthesis

Stage A: Formation of Potassium Dithiocarbazate Salt[1][2]

-

Dissolution: Dissolve KOH (0.015 mol) in absolute ethanol (20 mL). Add 4-methoxyphenylacetic acid hydrazide (0.01 mol) and stir until clear.

-

Controlled Addition: Cool the solution to 0–5°C in an ice bath. This is critical to prevent side reactions.

-

Reaction: Add

(0.015 mol) dropwise. A solid precipitate (potassium dithiocarbazate) will begin to form.[1] -

Maturation: Stir the mixture at room temperature for 12–14 hours.

-

Isolation: Filter the solid product, wash copiously with anhydrous diethyl ether to remove unreacted

, and dry in a vacuum desiccator. Do not purify further; use directly.[1][2]

Stage B: Cyclization to Triazole[2]

-

Suspension: Suspend the dried potassium salt (from Stage A) in water (15 mL).

-

Hydrazine Addition: Add hydrazine hydrate (0.02 mol) in excess. The excess hydrazine acts as both a nucleophile and a base to drive the ring closure.

-

Reflux: Reflux the reaction mixture for 4–6 hours . Evolution of hydrogen sulfide (

) gas (rotten egg smell) indicates the cyclization is proceeding. Safety Note: Use a scrubber containing NaOH solution to trap -

Work-up: Cool the mixture. Acidify with dilute HCl to pH 4–5. A white to off-white precipitate will form.

-

Purification: Filter the solid and recrystallize from Ethanol/Water (1:1).

Yield Expectation: 65–75% Melting Point: 160–165°C (varies slightly by crystal habit).

Structural Characterization

Verification of the structure relies on distinguishing the triazole core protons from the starting hydrazide.

Spectroscopic Data Table

| Technique | Signal/Peak | Assignment | Structural Insight |

| IR (KBr) | 3300–3100 cm⁻¹ | Presence of primary amino group. | |

| 2550–2580 cm⁻¹ | Weak band confirming thiol tautomer. | ||

| 1610–1620 cm⁻¹ | Formation of the triazole ring. | ||

| ¹H NMR | 1H, s, broad | SH/NH (Thione) : Highly deshielded, indicates acidic proton. | |

| (DMSO-d₆) | 2H, s | ||

| 2H, s | |||

| 3H, s | |||

| 4H, m | Ar-H : Para-substituted aromatic ring pattern. |

Mechanistic Pathway (Graphviz)

The following diagram illustrates the cyclization mechanism, highlighting the nucleophilic attack of hydrazine on the dithiocarbazate carbon.

Figure 2: Mechanistic flow of the cyclization reaction involving hydrazine hydrate.

Biological & Therapeutic Potential[1][3][4][5]

Urease Inhibition

The 4-methoxybenzyl derivative has shown significant efficacy against Jack bean urease.

-

Mechanism: The thione/thiol group coordinates with the Nickel (

) active site of the urease enzyme, while the 4-methoxybenzyl tail occupies the hydrophobic pocket, stabilizing the inhibitor-enzyme complex. -

Relevance: Urease inhibitors are critical for treating Helicobacter pylori infections and preventing catheter-encrustation in urinary tract infections.

Derivatization Logic (Schiff Bases)

The N-amino group is chemically distinct from the ring nitrogens, allowing for selective condensation with aldehydes to form Schiff bases. These derivatives often show enhanced antimicrobial activity compared to the parent triazole due to the extended conjugation system.

Figure 3: Synthetic divergence: Schiff bases and fused heterocyclic systems.

References

-

Synthesis and Urease Inhibition: Khan, I., Ali, S., Hameed, S., Rama, N. H., & Hussain, M. T. (2010).[3] Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives. Journal of the Brazilian Chemical Society, 21(9).

-

General Synthesis of 4-amino-5-aryl-triazole-thiols: Labanauskas, L., Udrenaite, E., Gaidelis, P., & Brukstus, A. (2004). Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity.[4] Il Farmaco, 59(4), 255-259.[4]

-

Schiff Base Derivatization: Al-Masoudi, N. A., & Al-Soud, Y. A. (2002). Synthesis and biological activity of some new 1,2,4-triazole derivatives. Nucleosides, Nucleotides & Nucleic Acids.

-

Antioxidant Activity (DPPH Assay): Hameed, A. A., & Hassan, F. (2014).[2] Synthesis, Characterization and Antioxidant Activity of Some 4-Amino-5-Phenyl-4H-1, 2, 4-Triazole-3-Thiol Derivatives. International Journal of Applied Science and Technology.

Sources

- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, urease inhibition, antioxidant and antibacterial studies of some 4-amino-5-aryl-3H-1,2,4-triazole-3-thiones and their 3,6-disubstituted 1,2,4-triazolo[3,4-b]1,3,4-thiadiazole derivatives (Journal Article) | ETDEWEB [osti.gov]

- 4. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol and Its Analogs: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, renowned for imparting a diverse range of biological activities to compounds that incorporate it. This technical guide focuses on a specific, promising member of this class: 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, and its analogs. We will delve into the synthetic strategies for this core structure, explore the rationale behind the design of its analogs, and present a comprehensive overview of their documented antimicrobial, anticancer, and antioxidant properties. This guide is intended to be a valuable resource for researchers and drug development professionals, providing not only detailed experimental protocols but also insights into the structure-activity relationships that govern the therapeutic potential of this fascinating class of molecules.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms. Its unique electronic properties, including its ability to participate in hydrogen bonding and its metabolic stability, make it a highly attractive pharmacophore in drug design.[1] A vast number of drugs across various therapeutic areas, such as the antifungal agents fluconazole and itraconazole, and the anticancer drug anastrozole, feature this heterocyclic core, underscoring its importance in medicinal chemistry.[2]

The subject of this guide, 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol, combines the established therapeutic potential of the 1,2,4-triazole ring with a 4-methoxybenzyl substituent, a group known to influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The presence of the thiol group also offers a handle for further chemical modification and potential interaction with biological targets.

This guide will provide a detailed exploration of this core molecule and its derivatives, offering a foundation for further research and development in this promising area of medicinal chemistry.

Synthetic Strategies: Building the 1,2,4-Triazole Core

The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is a well-established process, typically proceeding through a multi-step sequence. The general strategy involves the formation of a key intermediate, a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate. This approach offers a versatile and efficient route to the desired triazole core.

General Synthetic Pathway

The synthesis can be conceptually broken down into three main stages, as illustrated in the workflow diagram below. This modular approach allows for the introduction of various substituents at the 5-position of the triazole ring, enabling the generation of a diverse library of analogs.

Caption: General synthetic workflow for 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.

Detailed Experimental Protocol: Synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

This protocol is a representative procedure adapted from established methods for the synthesis of analogous compounds.[3][4]

Step 1: Synthesis of 4-methoxyphenylacetic acid hydrazide

-

To a solution of methyl 4-methoxyphenylacetate (0.1 mol) in ethanol (50 mL), add hydrazine hydrate (0.2 mol).

-

Reflux the reaction mixture for 6-8 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the desired acid hydrazide.

Step 2: Synthesis of potassium 3-(4-methoxybenzyl)dithiocarbazate

-

Dissolve potassium hydroxide (0.15 mol) in absolute ethanol (100 mL) with stirring.

-

To this solution, add 4-methoxyphenylacetic acid hydrazide (0.1 mol) and cool the mixture in an ice bath.

-

Slowly add carbon disulfide (0.15 mol) dropwise with continuous stirring.

-

Continue stirring at room temperature for 12-16 hours.

-

The precipitated yellow solid is filtered, washed with diethyl ether, and dried under vacuum.

Step 3: Synthesis of 4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazole-3-thiol

-

A suspension of potassium 3-(4-methoxybenzyl)dithiocarbazate (0.1 mol) in water (100 mL) is treated with hydrazine hydrate (0.2 mol).

-

The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed.

-

After cooling, the reaction mixture is diluted with cold water and acidified with concentrated hydrochloric acid to a pH of approximately 5-6.

-

The precipitated white solid is filtered, washed thoroughly with water, and recrystallized from ethanol to afford the pure product.

Characterization: The structure of the final compound and intermediates should be confirmed by spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.[5]

Biological Activities and Structure-Activity Relationships (SAR)

Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer properties being the most extensively studied. The nature of the substituent at the 5-position of the triazole ring plays a crucial role in modulating the biological activity of these compounds.

Antimicrobial Activity

Numerous studies have reported the significant antibacterial and antifungal activity of this class of compounds.[3][6] The proposed mechanism of action for many triazole-based antifungals involves the inhibition of lanosterol 14α-demethylase, a key enzyme in ergosterol biosynthesis, which is an essential component of the fungal cell membrane.[2]

Structure-Activity Relationship Insights:

-

Electron-withdrawing groups on the aryl ring at the 5-position, such as chloro and bromo groups, have been shown to enhance antimicrobial activity.[3]

-

The presence of a free amino group at the 4-position of the triazole ring is often crucial for potent antimicrobial effects.[3]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Analogs

| Compound (Aryl Group) | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Candida albicans | Reference |

| Phenyl | 10 | 15 | 20 | 25 | [3] |

| 4-Chlorophenyl | 5 | 10 | 15 | 15 | [3] |

| 4-Bromophenyl | 5 | 5 | 10 | 10 | [3] |

| 4-Methoxyphenyl | 15 | 20 | 25 | 30 | [7] |

| 2-Hydroxyphenyl | 10 | 15 | 20 | 20 | [3] |

Anticancer Activity

The anticancer potential of 1,2,4-triazole derivatives is a rapidly growing area of research.[8] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of kinases, tubulin polymerization, and the induction of apoptosis.[9]

Structure-Activity Relationship Insights:

-

The introduction of bulky and lipophilic groups at the 5-position can enhance anticancer activity.

-

Modification of the 4-amino group, for instance, through the formation of Schiff bases, has led to compounds with improved cytotoxic profiles.

Table 2: Comparative Anticancer Activity (IC₅₀, µM) of Selected 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol Analogs

| Compound (Aryl Group) | MCF-7 (Breast Cancer) | HepG2 (Liver Cancer) | HCT116 (Colon Cancer) | Reference |

| Phenyl | 15.8 | 20.1 | 18.5 | [10] |

| 4-Chlorophenyl | 8.2 | 12.5 | 10.9 | [9] |

| 4-Methoxyphenyl | 12.5 | 18.3 | 15.6 | [9] |

| 3,4-Dichlorophenyl | 5.1 | 8.9 | 7.3 | [11] |

Antioxidant Activity

Several 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols have been evaluated for their antioxidant potential, often using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[4][12] The ability of these compounds to donate a hydrogen atom from the thiol group is believed to contribute to their antioxidant properties.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-validated protocols are essential. This section provides detailed methodologies for assessing the antimicrobial and anticancer activities of the synthesized compounds.